molecular formula C19H19Cl2N9O3 B609185 MLT-748 CAS No. 1832578-30-9

MLT-748

Cat. No. B609185
M. Wt: 492.321
InChI Key: XKQLNDPUQSZBJW-QGHHPUGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . It binds at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state .


Molecular Structure Analysis

MLT-748 has a molecular weight of 492.32 and a molecular formula of C19H19Cl2N9O3 . It binds MALT1 in the allosteric Trp580 pocket .


Chemical Reactions Analysis

MLT-748 does not show inhibitory activity on any of 22 other tested human proteases with IC50 values >100 μM .


Physical And Chemical Properties Analysis

MLT-748 has a molecular weight of 492.32 and a molecular formula of C19H19Cl2N9O3 . Its purity, as determined by HPLC, is 99.58% .

Safety And Hazards

MLT-748 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLNDPUQSZBJW-QGHHPUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129072285

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